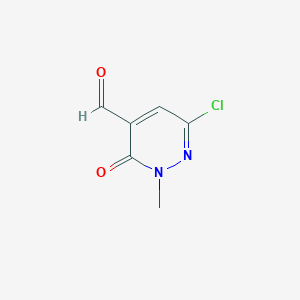
6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde
Descripción general
Descripción
6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde (6-Cl-2-Me-3-oxo-2,3-DH-4-CAL) is a chlorinated carbaldehyde that has been studied extensively in both laboratory and clinical settings. It is a small molecule, with a molecular weight of 207.6 g/mol, and is a member of the pyridazine family of compounds. 6-Cl-2-Me-3-oxo-2,3-DH-4-CAL is an important chemical compound in the field of medicinal chemistry, and has been used in a variety of applications, including drug design, drug synthesis, and drug delivery.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compound Formation
6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde serves as a precursor in the synthesis of novel heterocyclic compounds through various chemical reactions. One notable method involves the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. These intermediates are further utilized in the synthesis of heterocyclic chalcones and dipyrazolopyridines, showcasing the chemical versatility and potential application in developing new compounds with possible pharmacological activities (Quiroga et al., 2010).
Biological Activity Screening
The chemical framework of 6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde and its derivatives has been explored for potential biological activities. Microwave-assisted synthesis of novel 2H-chromene derivatives incorporating this structure demonstrated remarkable antimicrobial activity against various bacterial strains and fungi. This suggests the utility of these compounds in the development of new antimicrobial agents, highlighting the importance of this chemical scaffold in drug discovery efforts (El Azab et al., 2014).
Antimicrobial Agent Development
Further research into compounds based on 6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde has led to the design and synthesis of Schiff’s bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents. These studies have identified specific derivatives with potent antimicrobial properties, offering a pathway to new treatments for infectious diseases (Bairagi et al., 2009).
Supramolecular Assembly and Structural Analysis
The structural flexibility of derivatives of 6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde facilitates their involvement in forming complex supramolecular structures. Research has demonstrated how these compounds participate in hydrogen bonding and π-π stacking interactions, forming sheets and chains that contribute to the understanding of molecular self-assembly and design principles for nanotechnology applications (Trilleras et al., 2014).
Propiedades
IUPAC Name |
6-chloro-2-methyl-3-oxopyridazine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-9-6(11)4(3-10)2-5(7)8-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXALIBKCUOECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-3-oxo-2,3-dihydropyridazine-4-carbaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

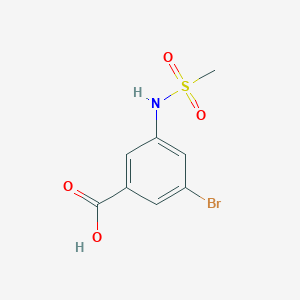
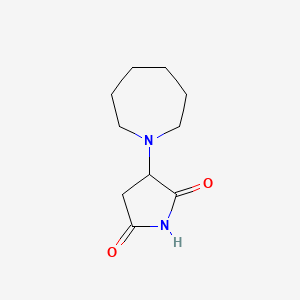
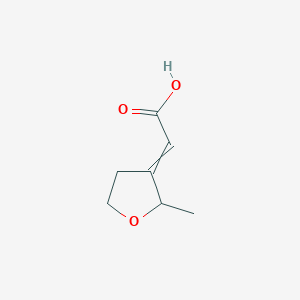
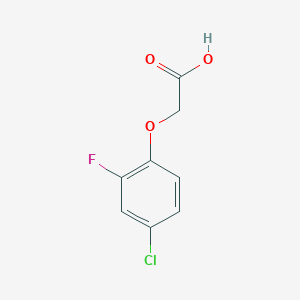

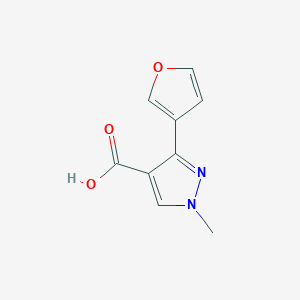
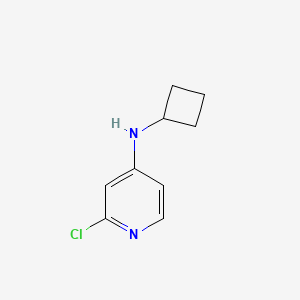
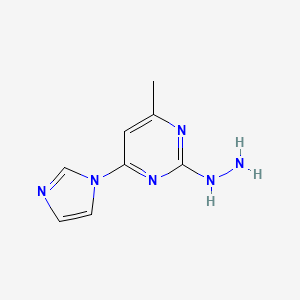

![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)

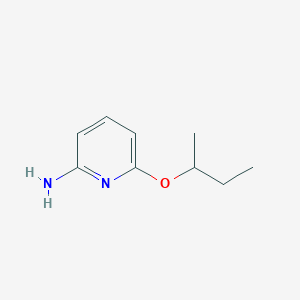
![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)